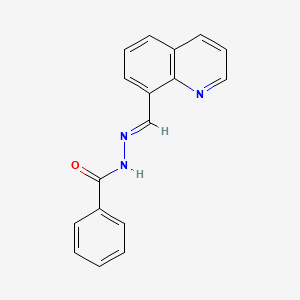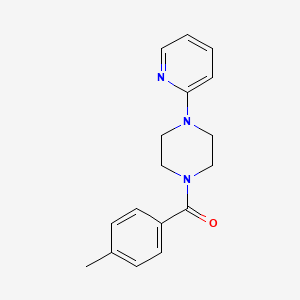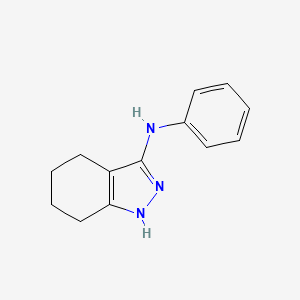
N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromene derivatives, including N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, typically involves strategies such as cyclization reactions and the formation of the carboxamide linkage. An eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide highlights the use of polystyrene-supported p-toluenesulfonic acid as a catalyst, showcasing an efficient, one-pot synthesis method that could be adapted for similar compounds (Jadhav et al., 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by planarity and the presence of specific conformations around the amide linkage. Studies on similar compounds, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, have shown that these molecules exhibit anti conformations regarding the C—N rotamer of the amide, with cis geometries relative to the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).
Chemical Reactions and Properties
Chromene derivatives participate in a range of chemical reactions, contributing to their versatility in synthetic chemistry. The synthesis of 2-oxo-2H-chromene-3-carboxamide derivatives often involves reactions with cyanothioacetamide under specific conditions, leading to products with diverse functional groups and potential biological activities (Kornev et al., 2019).
Physical Properties Analysis
The crystal structures of chromene derivatives provide insight into their physical properties, including molecular geometry, hydrogen bonding patterns, and crystal packing. For example, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules are essentially planar and exhibit specific conformations conducive to stable crystal formation (Gomes et al., 2015).
科学的研究の応用
Crystal Structure Analysis
Research on compounds similar to N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, highlights their planar molecular structures and anti conformations, which have implications for material science and molecular design. These studies provide foundational knowledge for understanding the physical and chemical properties of such compounds (Gomes et al., 2015).
Chemosensor Development
Derivatives of this compound have been utilized in the development of highly sensitive and selective chemosensors, notably for detecting ions like Cu2+ and H2PO4−. This application is significant for environmental monitoring and analytical chemistry, showcasing the compound's versatility in sensor technology (Meng et al., 2018).
Synthesis and Biological Evaluation
Innovative derivatives of this compound have been synthesized and evaluated for biological properties, including antimicrobial activities. Such research paves the way for new therapeutic agents, highlighting the compound's potential in drug discovery and pharmacology (Ramaganesh et al., 2010).
Antioxidant and Antibacterial Agents
Research on the synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives through one-pot reactions has led to the discovery of compounds with significant antioxidant and antibacterial properties. This work demonstrates the chemical versatility of the chromene backbone and its potential contributions to developing new antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
Fluorescent Chemosensors
This compound and its derivatives have been explored as fluorescent chemosensors for selective detection of metal ions, such as Cu(II), demonstrating their utility in analytical and environmental chemistry for detecting and quantifying metal ions in various samples (Bekhradnia et al., 2016).
特性
IUPAC Name |
N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-15(12)19-17(20)14-11-13-8-4-6-10-16(13)22-18(14)21/h3-11H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKJHIYPCZEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)


![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)
